Cas no 886364-92-7 (5-Chloro-4-methylpyridin-2-OL)

5-Chloro-4-methylpyridin-2-OL is a heterocyclic organic compound featuring a pyridine core substituted with a hydroxyl group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and hydroxyl groups enhances its versatility in nucleophilic substitution and coupling reactions. Its stability under standard conditions ensures ease of handling and storage. The compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and functionalized pyridine derivatives, offering precise control over molecular modifications.
5-Chloro-4-methylpyridin-2-OL structure
5-Chloro-4-methylpyridin-2-OL structure
Product Name:5-Chloro-4-methylpyridin-2-OL
CAS No:886364-92-7
MF:C6H6ClNO
MW:143.570940494537
MDL:MFCD07375093
CID:856464
PubChem ID:46739797
Update Time:2025-06-07

5-Chloro-4-methylpyridin-2-OL Chemical and Physical Properties

Names and Identifiers

    • 5-CHLORO-4-METHYLPYRIDIN-2-OL
    • AK130136
    • FCH856005
    • 5-chloro-4-methyl-1H-pyridin-2-one
    • 5-Chloro-4-methylpyridin-2(1H)-one
    • AB41155
    • AX8026264
    • V8661
    • 5-CHLORO-2-HYDROXY-4-METHYLPYRIDINE
    • 5-Chloro-4-methyl-2(1H)-pyridinone (ACI)
    • DTXSID70675380
    • DB-358917
    • 5-CHLORO-2-HYDROXY-4-PICOLINE
    • CS-0153145
    • AKOS006286091
    • 5-CHLORO-4-METHYL-PYRIDIN-2-OL
    • MFCD07375093
    • SCHEMBL7902960
    • SY358405
    • DS-6594
    • C76951
    • 886364-92-7
    • 5-Chloro-4-methylpyridin-2-OL
    • MDL: MFCD07375093
    • Inchi: 1S/C6H6ClNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9)
    • InChI Key: BSUJQJXODPSJTC-UHFFFAOYSA-N
    • SMILES: O=C1NC=C(Cl)C(C)=C1

Computed Properties

  • Exact Mass: 143.0137915g/mol
  • Monoisotopic Mass: 143.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1
  • XLogP3: 0.5

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5-Chloro-4-methylpyridin-2-OL Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:886364-92-7)5-Chloro-4-methylpyridin-2-OL
Order Number:A861692
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:31
Price ($):329.0
Email:sales@amadischem.com

Additional information on 5-Chloro-4-methylpyridin-2-OL

Professional Introduction to 5-Chloro-4-methylpyridin-2-OL (CAS No. 886364-92-7)

5-Chloro-4-methylpyridin-2-OL is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 886364-92-7, has garnered attention due to its potential applications in the development of novel therapeutic agents and agrochemicals. The presence of both chloro and hydroxyl substituents on the pyridine ring imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 5-Chloro-4-methylpyridin-2-OL consists of a pyridine core substituted with a chlorine atom at the 5-position and a methyl group at the 4-position, with a hydroxyl group at the 2-position. This arrangement contributes to its versatility in chemical reactions, including nucleophilic substitution, condensation, and oxidation processes. The compound's solubility profile and stability under various conditions further enhance its utility in laboratory and industrial settings.

In recent years, there has been growing interest in exploring the pharmacological properties of heterocyclic compounds like 5-Chloro-4-methylpyridin-2-OL. Research has indicated that such compounds may exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for drug discovery. Specifically, studies have focused on their potential role in modulating pathways associated with inflammation, pain, and neurodegenerative diseases. The hydroxyl group in particular has been identified as a key moiety that can interact with biological targets, enhancing the compound's pharmacological activity.

The synthesis of 5-Chloro-4-methylpyridin-2-OL involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include chlorination of pyridine derivatives followed by functional group transformations to introduce the hydroxyl group. Advances in catalytic methods have improved the efficiency and yield of these processes, making it more feasible to produce larger quantities of the compound for research purposes. Additionally, green chemistry principles have been applied to minimize waste and reduce environmental impact during synthesis.

The compound's reactivity also makes it a valuable tool in medicinal chemistry for designing analogs with enhanced therapeutic properties. By modifying specific functional groups or introducing additional substituents, researchers can tailor the compound's biological activity to target specific diseases more effectively. For instance, derivatives of 5-Chloro-4-methylpyridin-2-OL have been investigated for their potential as antiviral agents, where the pyridine ring serves as a scaffold for binding to viral proteins.

In agrochemical research, 5-Chloro-4-methylpyridin-2-OL has shown promise as a precursor for developing novel pesticides and herbicides. Its structural features allow it to interact with biological targets in pests and weeds, disrupting essential metabolic pathways. This has led to the exploration of its use in formulations designed to protect crops while minimizing environmental impact. The compound's stability under various environmental conditions also makes it suitable for field applications.

The analytical characterization of 5-Chloro-4-methylpyridin-2-OL is crucial for ensuring its purity and quality. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm its molecular structure and assess impurities. These analytical methods provide detailed insights into the compound's chemical environment, helping researchers optimize synthetic routes and ensure consistency in production.

The safety profile of 5-Chloro-4-methylpyridin-2-OL is another critical aspect that has been thoroughly evaluated through toxicological studies. These studies have assessed its acute and chronic toxicity, as well as potential effects on human health and the environment. The results have indicated that while the compound exhibits some toxicity at high concentrations, it can be handled safely under controlled laboratory conditions with appropriate personal protective equipment (PPE). This makes it suitable for further research without posing significant risks.

The future prospects of 5-Chloro-4-methylpyridin-2-OL are promising, with ongoing research aimed at expanding its applications in pharmaceuticals and agrochemicals. Collaborative efforts between academic institutions and industry leaders are expected to drive innovation in this field. As new synthetic methodologies are developed and more data on its biological activity becomes available, the compound is likely to play an increasingly important role in addressing global challenges related to health and agriculture.

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Amadis Chemical Company Limited
(CAS:886364-92-7)5-Chloro-4-methylpyridin-2-OL
A861692
Purity:99%
Quantity:5g
Price ($):329.0
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